5-(Methylaminomethyl)-2-thiouridine

tRNA modification enzyme kinetics MnmC bifunctional activity hypermodified nucleoside biosynthesis

5-(Methylaminomethyl)-2-thiouridine (mnm5s2U; CAS 32860-54-1) is a hypermodified nucleoside located at the wobble position (U34) of bacterial tRNAs that decode split codon boxes, including tRNA-Lys(UUU), tRNA-Glu(UUC), and tRNA-Gln(UUG). This compound integrates two distinct chemical modifications on the uracil base: a 2-thio (s2) group at the C2 position and a 5-methylaminomethyl (mnm5) group at the C5 position.

Molecular Formula C11H17N3O5S
Molecular Weight 303.34 g/mol
Cat. No. B14120337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Methylaminomethyl)-2-thiouridine
Molecular FormulaC11H17N3O5S
Molecular Weight303.34 g/mol
Structural Identifiers
SMILESCNCC1=CN(C(=S)NC1=O)C2C(C(C(O2)CO)O)O
InChIInChI=1S/C11H17N3O5S/c1-12-2-5-3-14(11(20)13-9(5)18)10-8(17)7(16)6(4-15)19-10/h3,6-8,10,12,15-17H,2,4H2,1H3,(H,13,18,20)
InChIKeyHXVKEKIORVUWDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Methylaminomethyl)-2-thiouridine (mnm5s2U) – Hypermodified tRNA Wobble Nucleoside for Translational Fidelity Research and Antibacterial Drug Discovery


5-(Methylaminomethyl)-2-thiouridine (mnm5s2U; CAS 32860-54-1) is a hypermodified nucleoside located at the wobble position (U34) of bacterial tRNAs that decode split codon boxes, including tRNA-Lys(UUU), tRNA-Glu(UUC), and tRNA-Gln(UUG) [1]. This compound integrates two distinct chemical modifications on the uracil base: a 2-thio (s2) group at the C2 position and a 5-methylaminomethyl (mnm5) group at the C5 position [2]. The fully modified mnm5s2U nucleoside is the terminal product of a conserved biosynthetic pathway catalyzed in Gram-negative bacteria by the bifunctional enzyme MnmC, which sequentially converts cmnm5s2U → nm5s2U → mnm5s2U [3]. The compound is essential for accurate mRNA decoding, preventing ribosomal frameshifting, and maintaining normal bacterial cell growth [4].

Why Partial Analogs or Non-thiolated Uridine Derivatives Cannot Substitute for 5-(Methylaminomethyl)-2-thiouridine in Decoding and Structural Studies


The mnm5s2U nucleoside cannot be functionally replaced by its individual components (mnm5U or s2U) or by alternative C5-substituted 2-thiouridines (e.g., mcm5s2U, cmnm5s2U), because the 5-methylaminomethyl and 2-thio groups exert opposing yet synergistic effects on codon discrimination [1]. The 5-methylaminomethyl group facilitates base-pairing with guanosine (G-ending codons), while the 2-thio group enhances recognition of adenosine (A-ending codons) and restricts wobble capacity [2]. Removal of either modification produces a functionally imbalanced tRNA: s2U-containing tRNA decodes GAG four-fold slower (1.9 codons/sec vs. 7.7 codons/sec for fully modified) while hyper-accelerating GAA translation to 47 codons/sec, whereas mnm5U-containing tRNA decodes GAA four-fold slower (4.5 codons/sec vs. 18 codons/sec for fully modified) [3]. Substituting mnm5s2U with the biosynthetic precursor cmnm5s2U or the eukaryotic/archaeal analog mcm5s2U introduces distinct steric and electrostatic properties that alter anticodon loop conformation, codon recognition specificity, and tRNA charging efficiency [4].

Quantitative Differentiation Evidence: 5-(Methylaminomethyl)-2-thiouridine vs. Partial Analogs and In-Class Nucleosides


MnmC Enzyme Kinetic Selectivity Prevents Toxic Intermediate Accumulation During mnm5s2U Biosynthesis

The bifunctional MnmC enzyme exhibits kinetic tuning that preferentially drives the biosynthetic pathway toward fully modified mnm5s2U while minimizing accumulation of the potentially deleterious nm5s2U intermediate [1]. Steady-state kinetic analysis using HPLC-based assays with selectively under-modified tRNA-Glu substrates revealed that the second reaction (nm5s2U → mnm5s2U) proceeds with a 8.6-fold lower K(m) (70 nM vs. 600 nM) and comparable k(cat) (0.31 s−1 vs. 0.34 s−1) relative to the first reaction (cmnm5s2U → nm5s2U) [1]. This kinetic arrangement ensures that any nm5s2U produced is rapidly methylated to the final mnm5s2U product, preventing intermediate buildup.

tRNA modification enzyme kinetics MnmC bifunctional activity hypermodified nucleoside biosynthesis

Differential Decoding Rates of GAA vs. GAG Codons by mnm5s2U-Modified vs. Partially Modified tRNA-Glu In Vivo

In vivo translation rate measurements using E. coli tRNA-Glu with defined wobble modifications demonstrate that the fully modified mnm5s2U34 uniquely balances the decoding of GAA and GAG codons [1]. Wild-type tRNA-Glu containing mnm5s2U34 translates GAA at 18 codons/second and GAG at 7.7 codons/second, rates that approximate the average codon translation speed (13 codons/second) [1]. In contrast, tRNA-Glu lacking the 5-methylaminomethyl group (containing s2U34) translates GAA at 47 codons/second (2.6-fold faster) but decodes GAG at only 1.9 codons/second (4-fold slower) [1]. Conversely, tRNA-Glu lacking the 2-thio group (containing mnm5U34) translates GAA at 4.5 codons/second (4-fold slower) and GAG at 6.2 codons/second (20% slower) [1].

translation rate quantification codon discrimination wobble modification function

Crystal Structure Reveals Unconventional mnm5s2U•G Base Pair Geometry Distinct from Standard Wobble Pairs

High-resolution X-ray crystallography of Thermus thermophilus 70S ribosome complexes reveals that mnm5s2U34 forms an unusual, non-canonical base pair with guanosine at the wobble position [1]. This pairing geometry is structurally distinct from the standard G•U wobble pair and from pairing modes observed for other C5-substituted 2-thiouridines such as mcm5s2U [1]. The mnm5s2U modification enables precise discrimination between cognate codons (AAA and AAG) and near-cognate codons (UAA stop codon, AUA isoleucine codon) through a mechanism combining steric complementarity and shape acceptance at the decoding center [2].

X-ray crystallography 70S ribosome structure wobble base pairing

NMR-Defined Structural Ordering of Anticodon Loop by mnm5s2U vs. s2U and Unmodified Uridine

NMR solution structures of E. coli tRNALys anticodon stem-loop (ASL) domains demonstrate that the fully modified mnm5s2U34 nucleoside, in concert with t6A37 and pseudouridine (ψ39), transforms a disordered, unmodified ASL into a highly ordered canonical U-turn structure [1]. Comparative NMR analysis of partially modified ASLs revealed that the 2-thio group (s2U34) and the 5-methylaminomethyl group (mnm5U34) make distinct contributions to structural ordering, but only the fully modified mnm5s2U34 fully stabilizes the native U-turn conformation [1]. The native tRNALys U-turn structure is similar to the yeast tRNAPhe crystal structure, unlike previously proposed 'unconventional' anticodon structures characterized by stable interactions between mnm5s2U34 and t6A37 [2].

NMR structure tRNA anticodon stem-loop U-turn conformation

MnmM Methyltransferase Recognition Specificity Requires U33-nm5s2U34-U35 Triplet Motif

X-ray crystal structures of MnmM (the methyltransferase that converts nm5s2U to mnm5s2U in Gram-positive bacteria and plants) complexed with tRNA-Gln anticodon stem-loop revealed that U33-nm5s2U34-U35 forms the key recognition determinant for enzyme specificity [1]. The structures provide molecular-level evidence that the fully modified mnm5s2U product, once formed, does not serve as a substrate for the enzyme; rather, the nm5s2U intermediate is the exclusive substrate [1]. This specificity contrasts with MnmC in Gram-negative bacteria, which catalyzes sequential cmnm5s2U → nm5s2U → mnm5s2U conversions [2].

methyltransferase specificity X-ray crystallography MnmM enzyme

LC-MS Quantification Confirms mnm5s2U as Predominant Fully Modified Species vs. Intermediate Forms Under Wild-Type Conditions

LC-MS analysis of tRNA modifications in Streptococcus pneumoniae demonstrates that mnm5s2U is the predominant fully modified species in wild-type strains, whereas genetic deletion of MnmM methyltransferase (ΔmnmM) results in complete loss of mnm5s2U signal accompanied by accumulation of the nm5s2U intermediate [1]. Relative modification levels, normalized to dihydrouridine abundance in the same sample, showed mnm5s2U levels at or near wild-type levels only when the mnmM gene was present or complemented [1]. In S. mutans and S. pneumoniae, growth conditions and genetic backgrounds influence the ratios of pathway intermediates (cmnm5s2U, nm5s2U, mnm5s2U) due to incompletely understood regulatory loops [2].

LC-MS quantification tRNA modification analysis biosynthetic pathway intermediates

Validated Research and Industrial Applications of 5-(Methylaminomethyl)-2-thiouridine Based on Quantitative Differentiation Evidence


In Vitro Reconstitution of Bacterial tRNA Modification Pathways Requiring Authentic Terminal Product

Investigators reconstituting the MnmC (Gram-negative) or MnmLM (Gram-positive) tRNA modification pathways in vitro must use authentic mnm5s2U as the terminal product reference standard [1]. Substituting with cmnm5s2U or nm5s2U fails to recapitulate the enzyme kinetic selectivity demonstrated for MnmC, where the second reaction (nm5s2U → mnm5s2U) exhibits 8.6-fold lower K(m) (70 nM vs. 600 nM) relative to the first reaction [1]. This kinetic tuning ensures selective production of fully modified mnm5s2U while avoiding intermediate accumulation—a property that cannot be modeled using partial analogs. LC-MS analytical workflows further require authentic mnm5s2U to establish retention time and mass spectral references distinct from intermediates [2].

Quantitative Translation Fidelity Assays in Reconstituted E. coli Translation Systems

Researchers conducting in vivo or in vitro translation assays with reconstituted E. coli tRNA-Glu or tRNA-Lys must incorporate fully modified mnm5s2U at position 34 to obtain physiologically relevant decoding rates [1]. As demonstrated by in vivo measurements, tRNA-Glu containing mnm5s2U34 decodes GAA at 18 codons/second and GAG at 7.7 codons/second—rates that approximate the average codon translation speed of 13 codons/second [1]. Use of partially modified tRNAs (s2U34 or mnm5U34) introduces decoding biases of up to 4-fold (GAA: 47 vs. 4.5 codons/second; GAG: 1.9 vs. 6.2 codons/second), which fundamentally alter the quantitative interpretation of translation efficiency and misreading frequencies [1].

High-Resolution Structural Studies of Ribosomal Decoding Center and tRNA Anticodon Conformation

X-ray crystallography and NMR studies of tRNA anticodon structure and ribosomal decoding require fully modified mnm5s2U to reproduce the authentic mnm5s2U•G wobble pairing geometry and native U-turn conformation [1][2]. The unusual mnm5s2U•G base pair observed in 70S ribosome structures is structurally distinct from standard G•U wobble pairs and from pairing modes of other C5-substituted 2-thiouridines [1]. NMR analysis of E. coli tRNALys ASL domains demonstrates that only the fully modified mnm5s2U34—in concert with t6A37 and ψ39—stabilizes the canonical U-turn structure; partially modified ASLs remain incompletely ordered [2]. Substitution with mcm5s2U, cmnm5s2U, or partial analogs introduces altered steric constraints that misrepresent the structural basis of decoding fidelity [1].

Antibacterial Drug Discovery Targeting tRNA Modification Enzyme Specificity Across Gram-Positive and Gram-Negative Pathogens

Antibacterial drug discovery programs targeting tRNA modification pathways require mnm5s2U as a benchmark substrate and product for inhibitor screening and mechanism-of-action studies [1]. The discovery of distinct biosynthetic routes to mnm5s2U—MnmC in Gram-negative bacteria versus MnmLM in Gram-positive bacteria—creates opportunities for species-selective enzyme inhibition [1]. X-ray crystal structures of MnmM complexed with tRNA-Gln ASL reveal that the U33-nm5s2U34-U35 triplet serves as the key recognition determinant for methyltransferase specificity, providing a structural template for rational inhibitor design [2]. Assays measuring mnm5s2U production via HPLC or LC-MS require the authentic compound as a quantitative standard to validate target engagement and pathway inhibition in bacterial cell-based assays [3].

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